5-(1-aminoethyl)-2-hydroxybenzamide hydrochloride
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Overview
Description
5-(1-aminoethyl)-2-hydroxybenzamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminoethyl group attached to a hydroxybenzamide core, forming a hydrochloride salt. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-aminoethyl)-2-hydroxybenzamide hydrochloride typically involves the reaction of 2-hydroxybenzoic acid with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including recrystallization and chromatography, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The final product is typically obtained through a series of purification steps, including filtration, crystallization, and drying.
Chemical Reactions Analysis
Types of Reactions
5-(1-aminoethyl)-2-hydroxybenzamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and hydroxy groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(1-aminoethyl)-2-hydroxybenzamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(1-aminoethyl)-2-hydroxybenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-hydroxybenzamide: A structurally similar compound with a hydroxy group attached to the benzamide core.
5-(1-aminoethyl)-2-methylaniline hydrochloride: Another compound with an aminoethyl group, but with a different substitution pattern on the benzene ring.
4-aminopyridine: A compound with an amino group attached to a pyridine ring, used in various research and therapeutic applications.
Uniqueness
5-(1-aminoethyl)-2-hydroxybenzamide hydrochloride is unique due to its specific substitution pattern and the presence of both amino and hydroxy functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific research applications. Its potential biological activities and therapeutic applications further distinguish it from other similar compounds.
Properties
CAS No. |
2742659-41-0 |
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Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.